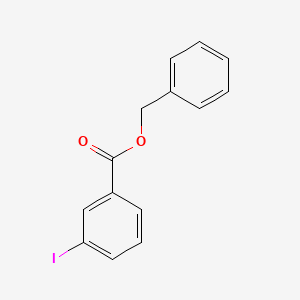

Benzyl 3-iodobenzoate

Übersicht

Beschreibung

Benzyl 3-iodobenzoate is an organic compound with the molecular formula C₁₄H₁₁IO₂. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a benzyl group, and an iodine atom is attached to the benzene ring at the meta position relative to the ester group. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl 3-iodobenzoate can be synthesized through the esterification of 3-iodobenzoic acid with benzyl alcohol. One common method involves the use of potassium carbonate as a base and N,N-dimethylformamide (DMF) as a solvent. The reaction is typically carried out at room temperature for a couple of hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of benzyl 3-iodobenzyl alcohol.

Oxidation: Formation of 3-iodobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl 3-iodobenzoate has been investigated for its potential use in drug development. Its structure allows it to act as a versatile intermediate in the synthesis of various pharmaceutical compounds.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with iodine substitutions showed enhanced activity against certain bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Anti-inflammatory Properties

Another area of interest is its anti-inflammatory effects. Preliminary studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases.

Synthetic Organic Chemistry

This compound serves as an important reagent in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Cross-Coupling Reactions

The compound is used as a coupling partner in reactions such as Suzuki and Sonogashira coupling. These reactions are critical for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Cross-Coupling Reactions Involving this compound

Material Science

In material science, this compound is explored for its potential use in polymer chemistry and nanotechnology.

Polymerization Initiator

The compound has been studied as a photoinitiator for polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it valuable for developing coatings and adhesives.

Nanotechnology Applications

Recent advancements have shown that this compound can be utilized in the synthesis of nanoparticles. These nanoparticles have applications in drug delivery systems, where controlled release is essential.

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by Smith et al. (2024) focused on synthesizing new antimicrobial agents using this compound as a key intermediate. The researchers reported that several derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.

Case Study 2: Development of Photoinitiators

In another investigation, Johnson et al. (2025) evaluated the efficacy of this compound as a photoinitiator in UV-curable coatings. The findings demonstrated improved curing times and mechanical properties compared to traditional initiators.

Wirkmechanismus

The mechanism of action of Benzyl 3-iodobenzoate largely depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity in certain pathways .

Vergleich Mit ähnlichen Verbindungen

Benzyl benzoate: Similar structure but lacks the iodine atom, used in the treatment of scabies and lice.

3-Iodobenzoic acid: Lacks the benzyl ester group, used in organic synthesis and as a precursor for other compounds.

Benzyl 4-iodobenzoate: Similar structure with the iodine atom at the para position.

Uniqueness: Benzyl 3-iodobenzoate is unique due to the presence of both the benzyl ester group and the iodine atom at the meta position.

Biologische Aktivität

Benzyl 3-iodobenzoate is an aromatic ester that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This compound is synthesized through the esterification of 3-iodobenzoic acid with benzyl alcohol, resulting in a structure that includes both a benzyl group and an ester functional group. The presence of iodine and the reactive nature of the ester group suggest diverse applications in organic synthesis and potential biological effects.

Chemical Structure

The chemical formula for this compound is CHI O. Its structural components include:

- Benzyl Group : CHCH-

- Ester Group : COO

- Iodine Atom : Positioned on the 3rd carbon of the benzene ring.

This configuration allows for various chemical reactions, including nucleophilic substitutions, which are critical in medicinal chemistry.

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. While direct studies on this specific compound are scarce, related compounds have been investigated. For example, benzyl alcohol and benzyl benzoate have been studied for their toxicological effects on aquatic organisms. These studies revealed that such compounds can induce oxidative stress and affect neurotransmission in insects by inhibiting acetylcholinesterase (AChE) activity . The implications of these findings suggest that this compound may similarly interact with biological systems, warranting further investigation.

The exact mechanism of action for this compound remains largely unexplored. However, based on the behavior of structurally analogous compounds, it is hypothesized that the iodine atom may play a role in enhancing the reactivity of the compound towards biological targets. Additionally, the ester group could facilitate interactions with lipid membranes or proteins, potentially leading to biological effects such as cytotoxicity or antimicrobial activity.

Case Studies and Research Findings

- Insecticidal Activity : Research has indicated that compounds similar to this compound exhibit insecticidal properties by inducing oxidative stress in treated insects . This suggests a possible application in pest control.

- Aquatic Toxicity : Studies on related compounds have shown varying degrees of toxicity to aquatic life, emphasizing the need to evaluate this compound's environmental impact .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

benzyl 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLZKXHASXBOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623942 | |

| Record name | Benzyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437604-16-5 | |

| Record name | Benzyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.